Phosphoramidon
Overview
Description
Phosphoramidon is a chemical compound derived from cultures of Streptomyces tanashiensis. It is known for its inhibitory effects on several enzymes, including thermolysin, membrane metallo-endopeptidase, and endothelin converting enzyme . This compound has a unique structure that includes a dipeptide backbone linked to a 6-deoxysugar via a phosphoramidate bridge .
Mechanism of Action
Phosphoramidon is a chemical compound derived from cultures of Streptomyces tanashiensis . It is widely used as a biochemical tool due to its enzyme inhibitory properties .
Target of Action
This compound primarily targets the enzyme thermolysin , membrane metallo-endopeptidase , and endothelin converting enzyme . These enzymes play crucial roles in various biological processes, including peptide degradation and regulation of blood pressure .
Mode of Action
This compound acts as an inhibitor of its target enzymes . By binding to these enzymes, it prevents them from catalyzing their respective reactions, thereby modulating the biological processes they are involved in .
Biochemical Pathways
Given its inhibitory action on key enzymes, it can be inferred that it impacts peptide degradation pathways and pathways involved in blood pressure regulation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The inhibition of target enzymes by this compound leads to a modulation of the biological processes these enzymes are involved in . For instance, the inhibition of thermolysin and membrane metallo-endopeptidase can impact peptide degradation, while the inhibition of endothelin converting enzyme can affect blood pressure regulation .
Biochemical Analysis
Biochemical Properties
Phosphoramidon is known to interact with several enzymes and proteins. It is an inhibitor of the enzyme thermolysin, the membrane metallo-endopeptidase, and the endothelin converting enzyme . These interactions play a crucial role in various biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily due to its ability to inhibit certain enzymes. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoramidon can be synthesized through various methods, including the use of phosphorus halides, phosphates, phosphorus hydrogen, and azides as substrates . The synthetic strategies involve salt elimination, oxidative cross-coupling, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile reactions .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces tanashiensis cultures. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Phosphoramidon undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoramidate derivatives, while reduction may produce simpler phosphoramidate compounds .
Scientific Research Applications
Phosphoramidon has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Talopeptin
- Microcin C7
- Dinogunellin
- Phosphoarginine
- Phosphocreatine
Phosphoramidon stands out due to its unique structure and potent inhibitory effects on a range of enzymes, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18-,19+,20+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHBZEQOLSRPAK-XLCYBJAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N3O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317292 | |
Record name | Phosphoramidon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36357-77-4 | |
Record name | Phosphoramidon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36357-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoramidon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoramidon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02557 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phosphoramidon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[[(6-deoxy-α-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl]-L-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSPHORAMIDON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3G94E2LB1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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